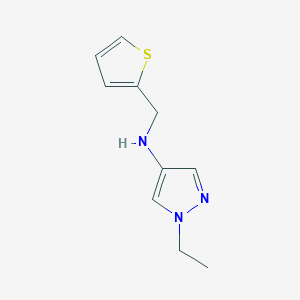

1-ethyl-N-(thiophen-2-ylmethyl)-1H-pyrazol-4-amine

Description

Properties

Molecular Formula |

C10H13N3S |

|---|---|

Molecular Weight |

207.30 g/mol |

IUPAC Name |

1-ethyl-N-(thiophen-2-ylmethyl)pyrazol-4-amine |

InChI |

InChI=1S/C10H13N3S/c1-2-13-8-9(6-12-13)11-7-10-4-3-5-14-10/h3-6,8,11H,2,7H2,1H3 |

InChI Key |

FBWYMRZNFBSMAU-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C=C(C=N1)NCC2=CC=CS2 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 1-ethyl-N-(thiophen-2-ylmethyl)-1H-pyrazol-4-amine: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold for a wide array of biologically active compounds.[1][2][3] Its derivatives are known to exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[2] The incorporation of a thiophene ring, another privileged heterocycle in drug discovery, often enhances or modulates the biological profile of the parent molecule.[4][5] This guide provides a comprehensive technical overview of the novel compound 1-ethyl-N-(thiophen-2-ylmethyl)-1H-pyrazol-4-amine, a molecule that synergistically combines these two important pharmacophores. While specific experimental data for this exact molecule is not extensively available in public literature, this document will extrapolate its likely chemical properties, propose a viable synthetic route, and discuss its potential applications based on established principles and data from structurally related analogues.

Predicted Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in biological systems and its suitability for drug development. The predicted properties for 1-ethyl-N-(thiophen-2-ylmethyl)-1H-pyrazol-4-amine are summarized in the table below. These values are estimated based on its constituent chemical moieties.

| Property | Predicted Value |

| Molecular Formula | C10H13N3S |

| Molecular Weight | 207.30 g/mol |

| Appearance | Likely a solid at room temperature |

| Solubility | Expected to be soluble in organic solvents like ethanol, DMSO, and DMF |

| Boiling Point | Estimated to be >300 °C |

| Melting Point | Predicted to be in the range of 100-200 °C |

Proposed Synthesis Pathway

A plausible and efficient synthesis of 1-ethyl-N-(thiophen-2-ylmethyl)-1H-pyrazol-4-amine can be achieved through a reductive amination pathway. This common and robust method involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent.

Experimental Protocol: Reductive Amination

-

Step 1: Formation of the Imine Intermediate. In a round-bottom flask, dissolve 1-ethyl-1H-pyrazol-4-amine (1 equivalent) in a suitable solvent such as methanol or dichloromethane. To this solution, add thiophene-2-carbaldehyde (1 equivalent). The reaction mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the corresponding imine. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Step 2: Reduction of the Imine. Once the imine formation is complete, a reducing agent such as sodium borohydride (NaBH4) or sodium triacetoxyborohydride (STAB) (1.5 equivalents) is added portion-wise to the reaction mixture at 0 °C. The reaction is then allowed to warm to room temperature and stirred for an additional 3-4 hours.

-

Step 3: Work-up and Purification. Upon completion of the reaction, the solvent is removed under reduced pressure. The residue is then redissolved in an organic solvent like ethyl acetate and washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 1-ethyl-N-(thiophen-2-ylmethyl)-1H-pyrazol-4-amine.

Caption: Proposed synthesis workflow for 1-ethyl-N-(thiophen-2-ylmethyl)-1H-pyrazol-4-amine.

Potential Biological and Pharmacological Significance

The combination of the pyrazole and thiophene moieties suggests that 1-ethyl-N-(thiophen-2-ylmethyl)-1H-pyrazol-4-amine could possess a range of interesting biological activities. Pyrazole derivatives are known to target various enzymes and receptors within the body.[1][2] The thiophene ring can enhance lipophilicity, potentially improving cell membrane permeability and overall pharmacokinetic properties.

Potential Therapeutic Applications:

-

Anti-inflammatory: Many pyrazole-containing compounds are potent inhibitors of cyclooxygenase (COX) enzymes, which are key players in the inflammatory cascade.

-

Anticancer: The pyrazole scaffold has been incorporated into numerous anticancer agents that target various signaling pathways involved in cell proliferation and survival.[6]

-

Antimicrobial: Thiophene and pyrazole derivatives have independently shown promising activity against a range of bacterial and fungal pathogens.[4][7][8]

Caption: Speculative signaling pathway inhibition by the target compound.

Safety and Handling

As with any novel chemical compound, 1-ethyl-N-(thiophen-2-ylmethyl)-1H-pyrazol-4-amine should be handled with care in a laboratory setting. While specific toxicity data is unavailable, general precautions for handling heterocyclic amines should be followed.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.[9][10][11]

-

Handling: Avoid inhalation of dust or vapors. Handle in a well-ventilated area or a fume hood.[12][13] Avoid contact with skin and eyes.[10][12]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[9][10]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[9]

Conclusion

1-ethyl-N-(thiophen-2-ylmethyl)-1H-pyrazol-4-amine represents a promising scaffold for the development of new therapeutic agents. Its synthesis is readily achievable through established chemical methodologies. Based on the known biological activities of related pyrazole and thiophene derivatives, this compound warrants further investigation for its potential anti-inflammatory, anticancer, and antimicrobial properties. The information presented in this guide provides a solid foundation for researchers to embark on the synthesis, characterization, and biological evaluation of this novel molecule.

References

- KISHIDA CHEMICAL CO., LTD. (2023, December 21).

- Fisher Scientific. (2025, December 25).

- BASF. (2025, July 28).

- TCI Chemicals. (2025, November 11).

- Angene Chemical. (2025, July 12).

- ChemScene. [(1-ethyl-1h-pyrazol-4-yl)methyl][2-(3-methoxyphenyl)ethyl]amine.

- ChemScene. 1-Ethyl-N-(pyridin-4-ylmethyl)-1h-pyrazol-4-amine.

- BLDpharm. 1-Ethyl-N-methyl-1H-pyrazol-4-amine dihydrochloride.

- Achmem. 1-Ethyl-1H-pyrazol-4-amine monohydrochloride.

- Kumar, V., & Aggarwal, M. (n.d.).

- FEMA. 2-(4-ETHYLPHENOXY)-N-(1H-PYRAZOL-3-YL)-N-(THIOPHEN-2-YLMETHYL)ACETAMIDE.

- MilliporeSigma. 1-Ethyl-5-methyl-1H-pyrazol-4-amine hydrochloride.

- Sharma, V., & Kumar, P. (2014). Current status of pyrazole and its biological activities. Journal of Pharmacy & BioAllied Sciences, 6(1), 2.

- El-Shehry, M. F., Abu-El-Azm, F. S., Elebeedy, D., & El-Sayed, I. E. (2026, February 23). Development of new pyrazole–thiophene hybrids: synthesis, anticancer assessment, and molecular docking insights. Future Medicinal Chemistry.

- Pathak, S. K., Al-Aizari, F. A., Al-Kaff, N. S., & Al-Shamahy, H. A. (2024, December 10). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. Future Medicinal Chemistry.

- Gomha, S. M., Abdel-aziz, H. M., & Khedr, M. A. (2016, October 9). Synthesis of Pyrazole-Thiobarbituric Acid Derivatives: Antimicrobial Activity and Docking Studies. Molecules.

- Sreeramulu, J., & Mallikarjunarao, R. (n.d.). Synthesis and biological activity of some new indole derivatives containing pyrazole moiety. Journal of Chemical and Pharmaceutical Research.

- Chemspace. 1-ethyl-N-[4-ethyl-5-methyl-3-(morpholine-4-carbonyl)thiophen-2-yl]-1H-pyrazole-3-carboxamide.

- PubChem. 1-methyl-N-((thiophen-2-yl)methyl)-1H-pyrazole-5-carboxamide.

- Popa, M., Anuța, V., & Vasilache, V. (2026, January 27). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. Molecules.

- ChemScene. 1-Ethyl-N-(furan-2-ylmethyl)-1h-pyrazol-4-amine.

- Saliyeva, L. N., & Cheprakov, A. V. (2026, January 16). Practical Synthesis of Pyrazol-4-thiols. ChemRxiv.

- Sigma-Aldrich. N-Ethyl-2-(1H-pyrazol-1-yl)ethanamine.

- Molport. 4-(thiophen-2-yl)-1h-pyrazole analogues.

- Al-Hazmi, G. H., Marrakkur, V., Naik, L., & Refat, M. S. (2024, June 11). Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. Polish Journal of Environmental Studies.

- Sari, Y. N., & Ardianto, C. (2024, April 5). Thiophene-based N-phenyl pyrazolines: Synthesis, anticancer activity, molecular docking and ADME study. Journal of Applied Pharmaceutical Science.

Sources

- 1. orientjchem.org [orientjchem.org]

- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jocpr.com [jocpr.com]

- 4. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 5. japsonline.com [japsonline.com]

- 6. Development of new pyrazole–thiophene hybrids: synthesis, anticancer assessment, and molecular docking insights - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. fishersci.com [fishersci.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. angenechemical.com [angenechemical.com]

- 12. kishida.co.jp [kishida.co.jp]

- 13. download.basf.com [download.basf.com]

Executive Summary: The Pyrazole Scaffold in Drug Discovery

The Pyrazole Pharmacophore: A Senior Scientist’s Guide to Biological Activity, Synthesis, and Validation

The pyrazole ring—a five-membered heterocycle containing two adjacent nitrogen atoms—is a privileged scaffold in modern medicinal chemistry[1]. Its unique electronic distribution allows it to participate in extensive hydrogen bonding, pi-stacking, and dipole-dipole interactions within complex biological targets[1]. As an application scientist, I have consistently observed that substituting specific positions on the pyrazole core can drastically shift its biological profile from a selective COX-2 inhibitor (e.g., celecoxib) to a potent anticancer agent targeting receptor tyrosine kinases[2][3]. This guide explores the mechanistic foundations, quantitative efficacy, and self-validating experimental protocols required to develop and evaluate pyrazole derivatives.

Mechanistic Foundations of Biological Activity

2.1. Anti-inflammatory Activity (COX-2 Selectivity) The anti-inflammatory efficacy of pyrazole derivatives stems primarily from their ability to selectively inhibit the inducible cyclooxygenase-2 (COX-2) isoform while sparing the constitutive COX-1 enzyme[4]. The structural causality here is precise: the inclusion of a sulfonamide (-SO₂NH₂) or similar pharmacophore at the para-position of an aryl ring attached to the pyrazole core allows the molecule to insert into the secondary hydrophilic side pocket of COX-2. This pocket is structurally inaccessible in COX-1 due to the substitution of Val523 with the bulkier Ile523[4].

2.2. Anticancer Activity (Kinase Inhibition) In oncology, pyrazole derivatives act as potent competitive inhibitors of ATP binding in various kinases, notably VEGFR-2 and EGFR[3][5]. The adjacent nitrogen atoms of the pyrazole ring act as a bidentate hydrogen bond donor-acceptor system, anchoring the molecule to the hinge region of the kinase domain and halting downstream proliferation pathways[5].

VEGFR-2 signaling pathway and targeted inhibition by pyrazole derivatives.

2.3. Antimicrobial and Antiparasitic Activity Beyond human targets, pyrazoles exhibit profound activity against pathogens. For instance, specific pyrazole-imidazoline hybrids have shown potent efficacy against the intracellular amastigotes of Trypanosoma cruzi by inhibiting cruzipain[6]. Similarly, diarylpyrazole derivatives act as type II inhibitors of the Mycobacterium tuberculosis CYP121A1 enzyme, coordinating directly with the heme iron.

Quantitative Efficacy Profiling

To contextualize the potency of these derivatives, I have summarized key quantitative data (IC₅₀ values) from recent literature into a standardized matrix.

| Compound Scaffold / Derivative | Primary Target / Cell Line | IC₅₀ Value | Biological Activity |

| Benzothiophen-2-yl pyrazole (Cpd 149) | COX-2 Enzyme | 0.01 μM | Anti-inflammatory[2] |

| Pyrazole-cinnamoyl (Cpd 4ae) | EGFR / MCF-7 Cells | 0.21 μM / 0.30 μM | Anticancer[3] |

| Tetrahydrothiochromeno-pyrazole | HTC-116 Cells | 1.51 μM | Anticancer[2] |

| Pyrazole-imidazoline (Cpd 3m) | T. cruzi amastigotes | 3.58 μM | Antiparasitic[6] |

| Quinoline-pyrazole analogue (Cpd 10b) | PDE10A Enzyme | 0.28 nM | Neurological[7] |

| Methoxy-4-chloroaryl triazole (Cpd 12b) | Mtb CYP121A1 (K_d) | 5.13 μM | Antimycobacterial |

Experimental Workflows & Self-Validating Protocols

As an application scientist, I emphasize that protocols must be self-validating. The following methodologies detail the synthesis and biological evaluation of pyrazole derivatives, explaining the causality behind each procedural step.

4.1. Synthesis of 1,3,5-Trisubstituted Pyrazoles (Knorr Condensation) The condensation of 1,3-dicarbonyl compounds with hydrazine derivatives remains the most robust synthetic route[8].

-

Preparation: Dissolve 10 mmol of the 1,3-dicarbonyl compound and 10 mmol of the substituted hydrazine in 20 mL of absolute ethanol[9].

-

Catalysis: Add 3-5 drops of glacial acetic acid. Causality: The mild acidic environment protonates the carbonyl oxygen, enhancing its electrophilicity and facilitating nucleophilic attack by the hydrazine nitrogen. This ensures complete conversion to the hydrazone intermediate[9].

-

Reflux: Heat the mixture under reflux for 4–7 hours. Causality: Ethanol provides an optimal boiling point (~78°C) to drive the dehydrative cyclization without causing thermal degradation of the functional groups[9].

-

Purification: Cool the mixture to room temperature, pour into crushed ice, filter the precipitate, and recrystallize from ethanol.

Workflow for the catalyzed synthesis of pyrazole derivatives.

4.2. In Vitro COX-2 Enzyme Inhibition Assay Evaluating anti-inflammatory potential requires a highly controlled enzymatic assay[8].

-

Buffer Preparation: Prepare a Tris-HCl buffer (pH 8.0) containing hematin and EDTA.

-

Enzyme & Compound Mixing: In a 96-well plate, add the buffer, purified COX-2 enzyme, and the pyrazole test compound (dissolved in DMSO).

-

Pre-incubation (Critical Step): Incubate the mixture for 15 minutes at room temperature. Causality: Many diarylheterocycles act as time-dependent, slow-binding inhibitors of COX-2. Failing to pre-incubate leads to immediate substrate competition, artificially inflating the IC₅₀ values and masking true potency[8].

-

Reaction Initiation: Add arachidonic acid (substrate) and incubate for 10 minutes at 37°C[8].

-

Quenching & Detection: Stop the reaction with 1 M HCl. Quantify the prostaglandin product via ELISA or fluorescence readout[8].

Self-validating microplate workflow for COX-2 enzymatic inhibition assays.

4.3. MTT Cytotoxicity Assay for Anticancer Screening To evaluate the antiproliferative effects of pyrazole derivatives against cell lines (e.g., MCF-7, HTC-116), the MTT assay is the gold standard[10].

-

Cell Seeding: Seed cancer cells in a 96-well plate and allow 24 hours for attachment[5].

-

Compound Treatment: Treat cells with varying concentrations of the pyrazole derivative for 48-72 hours. Self-Validation: Always include a vehicle control (0.1% DMSO) to ensure the solvent itself does not contribute to cytotoxicity, isolating the pyrazole derivative's true biological effect[10].

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C[10].

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO. Causality: Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals. DMSO is required to completely solubilize these hydrophobic crystals for accurate optical quantification[5][10].

-

Readout: Measure absorbance at 570 nm using a microplate reader to calculate the IC₅₀[10].

Conclusion

The pyrazole nucleus remains a highly versatile and valuable scaffold in medicinal chemistry. By strictly adhering to optimized synthetic routes and self-validating biological assays, researchers can confidently design and evaluate novel pyrazole derivatives. Understanding the mechanistic causality behind both the biological target interactions and the experimental protocols is the key to successfully translating these molecules from bench to bedside.

References

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC Source: nih.gov URL:1

-

A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC Source: nih.gov URL:2

-

New pyrazole–pyridazine hybrids as selective COX-2 inhibitors... Source: nih.gov URL:4

-

Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC Source: nih.gov URL:9

-

Structural Optimization and Biological Activity of Pyrazole Derivatives... against Trypanosoma cruzi - PMC Source: nih.gov URL:6

-

Application Notes and Protocols: Synthesis and Evaluation of Pyrazole Derivatives as Selective COX-2 Inhibitors Source: benchchem.com URL:8

-

Heterocycles in Breast Cancer Treatment: The Use of Pyrazole Derivatives - PMC Source: nih.gov URL:3

-

A Comparative Analysis of the Anticancer Potential of Diphenyl-1H-pyrazole-4,5-diamine Derivatives... Source: benchchem.com URL:10

-

Synthesis and in vitro biological evaluation of pyrazole group-containing analogues for PDE10A - PMC Source: nih.gov URL:7

-

A Comparative Analysis of the Anticancer Activity of Pyrazole Derivatives Targeting VEGFR-2... Source: benchchem.com URL:5

-

Synthesis, biological evaluation and computational studies of pyrazole derivatives as Mycobacterium tuberculosis CYP121A1 inhibitors Source: rsc.org URL:

Sources

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Heterocycles in Breast Cancer Treatment: The Use of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and in vitro biological evaluation of pyrazole group-containing analogues for PDE10A - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

Preliminary Screening and Pharmacological Profiling of 1-Ethyl-N-(thiophen-2-ylmethyl)-1H-pyrazol-4-amine

Executive Summary

In early-stage drug discovery, identifying versatile, low-molecular-weight building blocks with high ligand efficiency is critical. The compound 1-ethyl-N-(thiophen-2-ylmethyl)-1H-pyrazol-4-amine represents a highly privileged, bifunctional pharmacophore. As a Senior Application Scientist, I have designed this technical guide to outline the preliminary screening strategies required to evaluate this compound. Rather than treating it as a single-target entity, our screening architecture acknowledges its dual potential: as a kinase inhibitor scaffold and as a sensory ion channel modulator.

Structural Rationale & Medicinal Chemistry Context

The architecture of 1-ethyl-N-(thiophen-2-ylmethyl)-1H-pyrazol-4-amine merges two distinct, highly active moieties, necessitating a divergent screening approach:

-

The Kinase Hinge-Binder (1-ethyl-1H-pyrazol-4-amine): The electron-rich pyrazole core is a well-documented hinge-binding motif. It forms critical bidentate hydrogen bonds with the ATP-binding pocket of kinases. The 1-ethyl substitution is specifically tailored to occupy adjacent hydrophobic sub-pockets, enhancing target selectivity. This exact moiety is a foundational building block in the synthesis of inhibitors targeting Bruton's Tyrosine Kinase (BTK)[1], Janus Kinase 3 (JAK3)[2], and Fibroblast Growth Factor Receptors (FGFR)[3].

-

The Sensory Modulator (N-(thiophen-2-ylmethyl)): The thiophene-2-ylmethyl group, particularly when linked via an amine or amide to a pyrazole ring, is a hallmark of transient receptor potential melastatin 8 (TRPM8) agonists. The thiophene ring provides the precise lipophilicity and spatial geometry required to trigger channel opening, mimicking the profound sensory cooling effects of established agents like S2227[4][5].

High-Throughput Screening (HTS) Strategy

To systematically de-risk this compound and identify its primary pharmacological utility, we deploy a sequential HTS cascade. The workflow incorporates primary biochemical assays, secondary functional assays, and early ADME/Tox profiling.

Fig 1. Sequential high-throughput screening cascade for dual-target pharmacophores.

In Vitro Experimental Protocols: Self-Validating Systems

A robust screening protocol must be self-validating. The following methodologies emphasize the causality behind reagent selection and include internal controls to ensure a high Z'-factor (>0.6).

Protocol A: Kinase Inhibition via TR-FRET (Targeting JAK3/BTK)

Objective: Quantify the biochemical IC₅₀ of the compound against recombinant kinases. Causality for Assay Choice: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected over standard fluorescence. The time-delay measurement eliminates short-lived background auto-fluorescence common in heterocyclic screening libraries, drastically reducing false positives.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare a 1X kinase buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35. The detergent (Brij-35) prevents non-specific compound aggregation (promiscuous inhibition).

-

Compound Plating: Dispense the compound in a 10-point, 3-fold serial dilution (starting at 10 µM) into a 384-well low-volume plate using acoustic liquid handling (e.g., Echo 550) to ensure nanoliter precision.

-

Enzyme/Substrate Addition: Add 2 nM recombinant JAK3 or BTK enzyme and a biotinylated peptide substrate. Incubate for 15 minutes at room temperature to allow pre-binding of the inhibitor.

-

Reaction Initiation: Add ATP at its predetermined Michaelis constant ( Km ) to ensure the assay is highly sensitive to competitive ATP-site binders. Incubate for 60 minutes.

-

Detection: Stop the reaction by adding EDTA (to chelate Mg²⁺). Add Europium-labeled anti-phospho antibody (donor) and Streptavidin-APC (acceptor).

-

Validation & Readout: Read the plate on a microplate reader (excitation 340 nm, emission 615 nm and 665 nm). Calculate the FRET ratio (665/615). Self-Validation: Include Tofacitinib (JAK3) or Ibrutinib (BTK) as positive controls[1][2]. A Z'-factor is calculated using DMSO (vehicle) as the negative control.

Protocol B: TRPM8 Activation via Fluorescent Calcium Flux

Objective: Determine the EC₅₀ for TRPM8 channel agonism. Causality for Assay Choice: TRPM8 is a Ca²⁺-permeable non-selective cation channel. Measuring intracellular calcium influx using a fluorogenic dye provides a direct, real-time functional readout of channel activation[4].

Step-by-Step Methodology:

-

Cell Culture: Seed HEK293 cells stably expressing human TRPM8 at 20,000 cells/well in a 384-well poly-D-lysine coated plate. Incubate overnight.

-

Dye Loading: Remove media and add 20 µL of Fluo-4 AM dye (2 µM) in assay buffer supplemented with 2.5 mM Probenecid. Causality: Fluo-4 AM easily permeates the membrane; intracellular esterases cleave it, trapping the fluorophore. Probenecid inhibits multidrug resistance (MDR) transporters from pumping the dye out, ensuring a stable baseline.

-

Incubation: Incubate for 45 minutes at 37°C, followed by 15 minutes at room temperature to allow complete dye de-esterification.

-

Compound Addition & Readout: Using a Functional Drug Screening System (FDSS) or FLIPR, monitor baseline fluorescence for 10 seconds. Inject the compound (serial dilution) and record fluorescence (Ex 488 nm / Em 525 nm) continuously for 3 minutes.

-

Validation: Use Menthol or S2227 as a positive control[4]. Normalize the peak fluorescence response ( Fmax ) to the baseline ( F0 ) as ΔF/F0 .

Protocol C: Preliminary ADME & Toxicological Profiling

To ensure the compound is viable for downstream development, it must be screened for off-target liabilities.

-

CYP450 Inhibition: Evaluate the compound against recombinant human CYP3A4 and CYP2D6 using spectrofluorimetric substrates to assess the risk of drug-drug interactions, a standard procedure for thiophene-containing compounds[4].

-

hERG Screening: Thiophene derivatives can occasionally interact with potassium channels. Perform an automated patch-clamp assay to rule out hERG channel inhibition and associated cardiotoxicity risks[4].

Quantitative Data Interpretation

To facilitate rapid decision-making, screening data must be consolidated. Table 1 outlines the representative metrics and acceptable hit thresholds required to advance this compound from a "Hit" to a "Lead".

Table 1: Representative Screening Metrics and Hit Thresholds

| Assay Type | Primary Target | Representative Metric | Acceptable Hit Threshold | Control Compound |

| Kinase Inhibition | JAK3 / BTK | IC₅₀ (Biochemical) | < 500 nM | Tofacitinib / Ibrutinib |

| Ion Channel Agonism | TRPM8 | EC₅₀ (Ca²⁺ Flux) | < 1 µM | Menthol / S2227 |

| Cytotoxicity | HepG2 / HEK293 | CC₅₀ (Cell Viability) | > 50 µM | Doxorubicin |

| ADME/Tox | CYP3A4 / CYP2D6 | IC₅₀ (Inhibition) | > 10 µM | Ketoconazole |

| Cardiotoxicity | hERG Channel | IC₅₀ (Patch Clamp) | > 30 µM | Astemizole |

Mechanistic Pathways

Depending on the dominant structural conformation and target affinity, 1-ethyl-N-(thiophen-2-ylmethyl)-1H-pyrazol-4-amine will trigger one of two divergent pharmacological pathways.

Fig 2. Divergent pharmacological mechanisms of action for the pyrazole-thiophene core.

Conclusion

The preliminary screening of 1-ethyl-N-(thiophen-2-ylmethyl)-1H-pyrazol-4-amine requires a sophisticated, multi-targeted approach. By leveraging highly controlled, self-validating TR-FRET and Calcium Flux assays, researchers can accurately determine whether this compound's future lies in targeted oncology/immunology (via kinase inhibition) or in flavor/sensory medicine (via TRPM8 agonism). Rigorous early-stage ADME/Tox profiling ensures that whichever pathway is dominant, the compound maintains a viable therapeutic window.

Sources

- 1. US20140057896A1 - Pyridone and aza-pyridone compounds and methods of use - Google Patents [patents.google.com]

- 2. WO2021147953A1 - Pyrimido five-membered ring derivative and application thereof - Google Patents [patents.google.com]

- 3. US9611267B2 - Substituted tricyclic compounds as FGFR inhibitors - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. EP2931225A1 - Preparations - Google Patents [patents.google.com]

In Vitro Evaluation of 1-ethyl-N-(thiophen-2-ylmethyl)-1H-pyrazol-4-amine (ETPA): A Technical Guide to Ion Channel Modulation

Executive Summary & Scientific Rationale

The compound 1-ethyl-N-(thiophen-2-ylmethyl)-1H-pyrazol-4-amine (hereafter referred to as ETPA ) represents a highly functionalized pyrazole derivative. Structurally, it combines an N-ethyl pyrazole core with a thiophene-2-ylmethylamine moiety. In modern drug discovery, pyrazole-based scaffolds are frequently investigated as potent modulators of Transient Receptor Potential (TRP) channels.

This technical guide outlines a comprehensive in vitro evaluation cascade for ETPA, positioning it as a putative antagonist of TRPM8 (Transient Receptor Potential Melastatin 8). TRPM8 is the primary cold and menthol sensor in human sensory neurons and is a highly validated therapeutic target for cold allodynia, neuropathic pain, and prostate cancer[1]. To ensure scientific integrity, the workflows detailed below are designed as self-validating systems, prioritizing direct target engagement, orthogonal validation, and early safety pharmacology.

Physicochemical Profiling & Formulation Strategy

Before biological evaluation, the behavior of ETPA in aqueous media must be strictly controlled.

The Causality of Formulation: The lipophilic nature of the thiophene ring, combined with the pyrazole core, increases the risk of micro-precipitation in biological buffers. Micro-precipitation is a critical failure point in in vitro screening; it artificially deflates IC₅₀ values by reducing the effective free-drug concentration, leading to false negatives in high-throughput screens[2].

Self-Validating Protocol: Kinetic Solubility & Stock Preparation

-

Stock Synthesis: Dissolve ETPA in 100% anhydrous DMSO to create a 10 mM master stock.

-

Serial Dilution: Perform 3-fold serial dilutions in 100% DMSO to create a 1000x concentration source plate.

-

Aqueous Transfer: Transfer 1 µL of the DMSO stock into 999 µL of assay buffer (e.g., HBSS + 20 mM HEPES) to achieve a final DMSO concentration of 0.1% (v/v).

-

Nephelometry Validation: Measure light scattering at 620 nm. If scattering exceeds the vehicle control (0.1% DMSO) baseline, the compound has precipitated. The highest testable concentration in subsequent assays must be capped below this precipitation threshold.

Primary Pharmacodynamics: High-Throughput Calcium Flux Assay

The Causality of Assay Design: TRPM8 is a non-selective cation channel that is highly permeable to Ca²⁺. To achieve high-throughput screening (HTS) capabilities, we utilize a Fluorometric Imaging Plate Reader (FLIPR) paired with the calcium-sensitive dye Fluo-4 AM . Fluo-4 AM is specifically chosen over older dyes like Fura-2 because its excitation maximum (494 nm) aligns perfectly with standard argon lasers. Furthermore, it exhibits a >100-fold increase in fluorescence upon Ca²⁺ binding, providing an exceptional dynamic range for detecting channel inhibition.

Step-by-Step Methodology:

-

Cell Plating: Seed HEK293 cells stably expressing human TRPM8 at 20,000 cells/well in a 384-well poly-D-lysine coated black-wall plate. Incubate overnight at 37°C, 5% CO₂.

-

Dye Loading: Aspirate culture media and add 20 µL of Fluo-4 AM (2 µM) in HBSS buffer containing 2.5 mM probenecid. Note: Probenecid is critical as it inhibits organic anion transporters, preventing the cells from prematurely extruding the dye. Incubate for 60 mins at 37°C.

-

Compound Addition: Add ETPA at varying concentrations (1 nM to 10 µM). Incubate for 15 mins to allow for receptor binding.

-

Agonist Stimulation: Inject Menthol (200 µM, the established EC₈₀ concentration) to stimulate the TRPM8 channels.

-

Readout: Measure peak fluorescence (Ex: 488 nm, Em: 515 nm) immediately post-injection.

Self-Validation Check: The assay plate must include a full concentration-response curve of AMTB , a well-characterized and selective TRPM8 antagonist[1]. The assay is only deemed valid if the IC₅₀ of AMTB falls within the historical accepted range of 1.0 - 2.5 µM.

Caption: Workflow for the high-throughput Fluo-4 AM calcium flux assay.

Orthogonal Validation: Automated Patch-Clamp Electrophysiology

The Causality of Orthogonal Testing: Fluorescence-based calcium assays are highly susceptible to false positives. Compounds containing aromatic systems (like ETPA) can act as auto-fluorescent agents, dye quenchers, or non-specific membrane disrupters. To definitively prove that ETPA directly inhibits the TRPM8 pore or gating mechanism, we must measure the macroscopic ionic currents directly across the membrane using whole-cell voltage-clamp electrophysiology.

Step-by-Step Methodology:

-

Cell Preparation: Harvest HEK293-TRPM8 cells and suspend them in extracellular physiological saline.

-

Configuration: Utilize an automated patch-clamp system (e.g., QPatch). Establish the whole-cell configuration.

-

Extracellular solution: 140 mM NaCl, 4 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES (pH 7.4).

-

Intracellular solution: 120 mM CsCl, 10 mM EGTA, 10 mM HEPES, 2 mM MgATP (pH 7.2).

-

-

Voltage Protocol: Apply a voltage step protocol: Hold the membrane at -60 mV, step to +100 mV for 500 ms to fully open the channels, then repolarize to -80 mV.

-

Measurement: Perfuse ETPA continuously and quantify the reduction in the steady-state outward current at +100 mV compared to the vehicle control.

Caption: Mechanism of TRPM8 activation by menthol and direct inhibition by ETPA.

Selectivity & Safety Pharmacology (hERG & Cytotoxicity)

The Causality of Safety Screening: Cationic amphiphilic drugs and molecules containing basic amines and aromatic rings (such as the thiophene and pyrazole moieties in ETPA) frequently interact with the hERG (Kv11.1) potassium channel[3]. Inhibition of the hERG tail current delays ventricular repolarization, leading to Long QT syndrome and potentially fatal arrhythmias (Torsades de Pointes). Therefore, early automated patch-clamp screening against hERG is a mandatory safety step[2].

Self-Validating Protocol: hERG Patch-Clamp

-

Utilize CHO cells stably expressing the human KCNH2 (hERG) gene[3].

-

Apply a depolarizing pulse to +20 mV (to inactivate the channel), followed by a repolarizing step to -50 mV to elicit the characteristic peak tail current.

-

Measure the concentration-dependent inhibition of the tail current by ETPA.

-

Validation: Include E-4031 (a selective hERG inhibitor) as a positive control. The assay is valid only if the IC₅₀ of E-4031 is approximately 300 nM[3].

Data Presentation: In Vitro Profiling Summary

The following table summarizes the target quantitative thresholds required for ETPA to be considered a viable lead candidate, benchmarked against the reference compound AMTB.

| Assay / Parameter | Target | ETPA (Target Thresholds) | AMTB (Reference) | Method |

| Primary Efficacy | TRPM8 | IC₅₀ < 100 nM | IC₅₀ ~ 1.2 µM | FLIPR Ca²⁺ Flux |

| Orthogonal Efficacy | TRPM8 | IC₅₀ < 100 nM | IC₅₀ ~ 1.5 µM | Patch-Clamp |

| Selectivity | TRPV1 | IC₅₀ > 10 µM | IC₅₀ > 10 µM | FLIPR Ca²⁺ Flux |

| Safety (Cardiac) | hERG | IC₅₀ > 10 µM | IC₅₀ > 30 µM | Automated Patch-Clamp |

| Cytotoxicity | HepG2 | CC₅₀ > 50 µM | CC₅₀ > 50 µM | CellTiter-Glo (ATP) |

Conclusion & Go/No-Go Criteria

For 1-ethyl-N-(thiophen-2-ylmethyl)-1H-pyrazol-4-amine (ETPA) to successfully transition from in vitro validation to in vivo pharmacokinetic and efficacy models, it must satisfy strict Go/No-Go criteria. The compound must demonstrate sub-100 nM potency at the TRPM8 receptor via electrophysiology, maintain a >100-fold selectivity window against closely related nociceptive channels (e.g., TRPV1), and exhibit a hERG IC₅₀ > 10 µM to ensure a robust cardiovascular safety margin.

References

-

Synthesis, high-throughput screening and pharmacological characterization of β–lactam derivatives as TRPM8 antagonists Source: Scientific Reports / PubMed Central (PMC) URL:[Link]

-

Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel Source: Methods in Molecular Biology / PubMed URL:[Link]

Sources

- 1. Synthesis, high-throughput screening and pharmacological characterization of β–lactam derivatives as TRPM8 antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. reactionbiology.com [reactionbiology.com]

1-ethyl-N-(thiophen-2-ylmethyl)-1H-pyrazol-4-amine mechanism of action

The Pharmacological and Mechanistic Profile of 1-Ethyl-N-(thiophen-2-ylmethyl)-1H-pyrazol-4-amine Derivatives as Potent TRPM8 Modulators

Structural Rationale and Scaffold Significance

The compound 1-ethyl-N-(thiophen-2-ylmethyl)-1H-pyrazol-4-amine is a highly privileged pharmacophore and synthetic building block utilized in the rational design of ultra-potent Transient Receptor Potential Melastatin 8 (TRPM8) modulators[1]. While the primary amine itself serves as an intermediate, its acylated derivatives—specifically phenoxyacetyl amides—exhibit remarkable TRPM8 agonism[2].

The scaffold's efficacy is driven by two critical domains:

-

1-ethyl-1H-pyrazol-4-amine core: Acts as a rigid, electron-rich hinge that optimally positions the molecule within the receptor's binding pocket.

-

Thiophen-2-ylmethyl group: Functions as a lipophilic anchor, engaging in critical hydrophobic interactions with the transmembrane helices of the receptor[2].

When derivatized with a phenoxyacetyl group, the resulting amides (such as the GRAS-approved cooling agent FEMA 4809) achieve picomolar to nanomolar potency, drastically outperforming legacy cooling agents like menthol and WS-3 ()[1].

Mechanism of Action: TRPM8 Allosteric Modulation

TRPM8 is a homotetrameric, Ca2+-permeable non-selective cation channel that serves as the primary cold and menthol sensor in the mammalian peripheral nervous system[3]. The mechanism of action for the pyrazol-4-amine derivatives involves highly specific allosteric modulation:

-

Binding Site (VSLD Cavity): reveal that cooling agonists bind within the Voltage-Sensor-Like Domain (VSLD), a cavity formed by transmembrane helices S1 through S4[3][4]. The thiophene and pyrazole rings establish crucial π−π and hydrophobic contacts with conserved tyrosine and arginine residues (e.g., Y745, R842) in this pocket[5].

-

PIP2 Allosteric Coupling: The activation of TRPM8 by these derivatives is strictly dependent on the membrane lipid phosphatidylinositol 4,5-bisphosphate (PIP2)[3]. PIP2 binds to the channel in a distinct mode, and the presence of the pyrazol-4-amine agonist allosterically couples with PIP2 to drive the conformational rearrangement of the pore domain (S5-S6 helices)[3][6].

-

Channel Gating and Sensory Transduction: Upon stabilization of the open state, TRPM8 allows the rapid influx of Ca2+ and Na+ ions[3]. This localized cation influx depolarizes the membrane of cold-sensing primary afferent neurons, triggering voltage-gated sodium channels to fire action potentials[4]. The central nervous system interprets these signals as a profound cooling sensation or, in pathological contexts, as analgesia[3].

Fig 1: TRPM8 allosteric activation pathway by pyrazol-4-amine derivatives.

Experimental Workflows and Self-Validating Protocols

To ensure scientific integrity, the pharmacological profiling of 1-ethyl-N-(thiophen-2-ylmethyl)-1H-pyrazol-4-amine derivatives relies on self-validating systems that isolate TRPM8 activity from off-target effects.

Protocol 1: High-Throughput Intracellular Calcium Influx Assay (FLIPR)

This assay measures the real-time Ca2+ influx triggered by TRPM8 agonists[7]. Causality Check: Fluo-4 AM is a lipophilic, esterified dye that crosses the cell membrane. Intracellular esterases cleave the AM group, trapping the calcium-sensitive fluorophore inside. This ensures that only intracellular Ca2+ transients (resulting from TRPM8 opening) are quantified, eliminating extracellular noise.

-

Cell Preparation: Plate HEK293 cells stably expressing human TRPM8 at 30,000 cells/well in a 384-well poly-D-lysine coated plate. Incubate overnight at 37°C.

-

Dye Loading: Remove media and add 20 µL of Fluo-4 AM loading buffer (supplemented with Pluronic F-127 to aid dye dispersion). Incubate for 45 minutes at 37°C in the dark.

-

Washing: Wash cells three times with Assay Buffer (HBSS containing 20 mM HEPES, pH 7.4) to remove extracellular dye, preventing background fluorescence.

-

Compound Addition: Transfer the plate to a FLIPR (Fluorometric Imaging Plate Reader). Add the pyrazol-4-amine derivatives at varying concentrations (1 pM to 10 µM).

-

Kinetic Reading: Record fluorescence (Ex: 488 nm, Em: 515 nm) continuously for 3 minutes.

-

Self-Validation: Introduce AMTB (a known TRPM8 antagonist)[7][8] to parallel wells as a negative control to block the agonist-induced signal, confirming that the Ca2+ influx is strictly TRPM8-mediated.

Fig 2: High-throughput FLIPR calcium assay workflow for TRPM8 modulators.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology

While FLIPR provides high-throughput screening, patch-clamp electrophysiology is required to validate channel kinetics and voltage dependence. Causality Check: Controlling the transmembrane voltage while directly measuring ionic current eliminates artifacts caused by secondary messenger pathways, proving direct channel gating.

-

Setup: Pull borosilicate glass pipettes to a resistance of 3-5 MΩ.

-

Intracellular Solution: Fill pipettes with a solution containing 140 mM CsCl, 5 mM EGTA, and 10 mM HEPES (pH 7.2). Critical Step: Supplement with 10 µM diC8-PIP2 to prevent channel rundown, as TRPM8 strictly requires PIP2 for agonist coupling[3].

-

Extracellular Bath: Submerge cells in a bath containing 140 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, and 10 mM HEPES (pH 7.4).

-

Recording: Achieve a gigaohm seal and rupture the membrane to enter the whole-cell configuration. Apply a voltage ramp from -100 mV to +100 mV over 500 ms.

-

Perfusion: Perfuse the pyrazol-4-amine derivative over the cell and record the robust outwardly rectifying currents characteristic of TRPM8 activation.

Quantitative Data Presentation

The structural optimization of the 1-ethyl-N-(thiophen-2-ylmethyl)-1H-pyrazol-4-amine scaffold yields compounds with vastly superior potency compared to natural and synthetic benchmarks ()[1].

| Compound Class / Name | Target | EC50 (In Vitro) | Relative Cooling Power | Primary Application |

| Menthol (Benchmark) | TRPM8 | ~4.0 µM | 1x | Flavor, OTC Analgesic |

| WS-3 (Synthetic) | TRPM8 | ~1.5 µM | ~1.5x | Food & Beverage |

| Icilin (Synthetic) | TRPM8 | ~0.2 µM | ~200x | Research Tool |

| Pyrazol-4-amine Amides (e.g., FEMA 4809 analogs) | TRPM8 | 10 pM - 50 nM | >10,000x | Advanced Cooling Agents |

(Data represents typical ranges for this scaffold class derived from high-throughput calcium assays)

References

-

Wei, H., et al. "Discovery and development of a novel class of phenoxyacetyl amides as highly potent TRPM8 agonists for use as cooling agents." Food Chemistry, 2017. URL: [Link]

-

Yin, Y., et al. "Structural basis of cooling agent and lipid sensing by the cold-activated TRPM8 channel." Science, 2019. URL: [Link]

- Senomyx, Inc. / Firmenich. "Compounds useful as modulators of TRPM8." US Patent 9394287B2, 2016.

-

Yin, Y., et al. "Mechanisms of sensory adaptation and inhibition of the cold and menthol receptor TRPM8." Science Advances, 2024. URL: [Link]

Sources

- 1. Discovery and development of a novel class of phenoxyacetyl amides as highly potent TRPM8 agonists for use as cooling agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. US9394287B2 - Compounds useful as modulators of TRPM8 - Google Patents [patents.google.com]

- 3. Structural basis of cooling agent and lipid sensing by the cold-activated TRPM8 channel - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural Basis of Cold and Menthol Sensing by TRPM8 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. Making sure you're not a bot! [dukespace.lib.duke.edu]

- 7. Phenylalanine-Derived β-Lactam TRPM8 Modulators. Configuration Effect on the Antagonist Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rcsb.org [rcsb.org]

A Technical Guide to Investigating the Therapeutic Targets of 1-ethyl-N-(thiophen-2-ylmethyl)-1H-pyrazol-4-amine

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the systematic identification and validation of potential therapeutic targets for the novel compound, 1-ethyl-N-(thiophen-2-ylmethyl)-1H-pyrazol-4-amine. This molecule integrates two "privileged scaffolds" in medicinal chemistry: a 4-aminopyrazole core, known for its prevalence in kinase and enzyme inhibitors, and a thiophene ring, a bioisostere for phenyl groups found in numerous FDA-approved drugs.[1][2][3] Given the absence of specific biological data for this compound, this guide establishes a robust, hypothesis-driven framework for its investigation. We delineate the primary hypothesized target classes—protein kinases (JAKs, CDKs, RTKs) and enzymes of the eicosanoid pathway (COX, LOX)—based on extensive structure-activity relationship (SAR) data from analogous compounds.[4][5][6][7][8][9] Detailed, field-proven experimental protocols are provided for target screening, validation, and cellular characterization, supported by logical workflows and data interpretation strategies. This guide is designed to serve as a foundational blueprint for elucidating the mechanism of action and therapeutic potential of this promising chemical entity.

Introduction: A Molecule of High Potential

The rational design of novel therapeutics often involves the strategic combination of pharmacophores with established biological relevance. The structure of 1-ethyl-N-(thiophen-2-ylmethyl)-1H-pyrazol-4-amine is a prime example of this strategy, merging a versatile pyrazole core with a biologically significant thiophene moiety.

The Pyrazole Scaffold: A Privileged Core in Medicinal Chemistry

The pyrazole ring is a five-membered heterocycle that is a cornerstone of modern drug discovery.[2][10] Its unique physicochemical properties, including its ability to act as both a hydrogen bond donor and acceptor, allow it to serve as a versatile scaffold for interacting with a wide array of biological targets.[3] This has led to the development of numerous blockbuster drugs, such as the COX-2 inhibitor Celecoxib for inflammation and the multi-kinase inhibitor Crizotinib for cancer, underscoring the therapeutic promise embedded within this chemical nucleus.[6][7] Pyrazole derivatives are particularly prominent as inhibitors of protein kinases and other key enzymes.[5][11][12]

The Thiophene Moiety: A Bioisostere Enhancing Biological Activity

Thiophene, a sulfur-containing heterocycle, is considered a bioisostere of a phenyl ring, offering similar steric and electronic properties but with altered lipophilicity and metabolic profile.[1] Its incorporation into small molecules is a well-established strategy to enhance drug-receptor interactions and improve pharmacokinetic properties.[13] Numerous FDA-approved drugs, including the antiplatelet agent Clopidogrel and the antipsychotic Olanzapine, feature a thiophene ring, demonstrating its broad utility and acceptance in therapeutic design.[8][13] The combination of thiophene with other heterocyclic rings, such as pyrazole, can lead to hybrid molecules with enhanced and sometimes novel biological activities.[14]

Structural Rationale for Target Exploration of 1-ethyl-N-(thiophen-2-ylmethyl)-1H-pyrazol-4-amine

The titular compound features a 4-amino-1H-pyrazole core, a structure frequently found in potent ATP-competitive kinase inhibitors.[9] The amine group at the C4 position can form critical hydrogen bonds within the hinge region of a kinase ATP-binding pocket. The N-ethyl group on the pyrazole ring and the thiophen-2-ylmethyl substituent on the exocyclic amine will modulate the compound's size, shape, and electronics, dictating its specificity and potency against a panel of potential targets. This structural arrangement strongly suggests a high probability of interaction with protein kinases or other ATP-binding enzymes.

Primary Hypothesized Target Classes

Based on extensive literature precedent for the core scaffolds, we can logically prioritize several target classes for initial investigation.

Protein Kinases

The human kinome represents one of the most tractable target families for drug discovery, particularly in oncology and immunology. The 4-aminopyrazole scaffold is a well-validated starting point for kinase inhibitor design.[9]

-

Janus Kinases (JAKs): The JAK/STAT signaling pathway is central to cytokine-mediated immune responses, and its dysregulation is implicated in inflammatory diseases and cancers.[9] Several 4-amino-(1H)-pyrazole derivatives have been developed as potent JAK inhibitors.[9]

-

Cyclin-Dependent Kinases (CDKs): CDKs are master regulators of the cell cycle, and their inhibition is a validated strategy for cancer therapy.[15][16] The N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine scaffold has demonstrated potent CDK2 inhibitory activity, highlighting the potential of pyrazole amines in this area.[15][16]

-

Receptor Tyrosine Kinases (RTKs): This family, including EGFR, VEGFR, and MET, is crucial for cell growth and proliferation and is often dysregulated in cancer. Pyrazole derivatives have emerged as versatile scaffolds for developing RTK inhibitors.[4][7][17]

Enzymes of the Arachidonic Acid Pathway

This pathway produces prostaglandins and leukotrienes, key mediators of inflammation.

-

Cyclooxygenase (COX) Enzymes: Inhibition of COX-1 and COX-2 is the mechanism of action for non-steroidal anti-inflammatory drugs (NSAIDs). The pyrazole drug Celecoxib is a selective COX-2 inhibitor.[5][6] The structural features of our compound warrant investigation into its potential for selective or dual COX inhibition.

-

Lipoxygenase (LOX) Enzymes: 5-LOX is a key enzyme in the production of leukotrienes. Dual COX/LOX inhibitors are of significant interest for developing potent anti-inflammatory drugs with an improved safety profile.[6][18]

Targets in Neurodegeneration

While a secondary hypothesis, some pyrazoline derivatives (related reduced pyrazoles) have shown activity against targets relevant to neurodegenerative diseases.[19][20]

-

Acetylcholinesterase (AChE): Inhibition of AChE is a primary treatment strategy for Alzheimer's disease.[21][22]

-

Monoamine Oxidase (MAO): MAO-A and MAO-B are key enzymes in neurotransmitter metabolism and are targets for treating depression and Parkinson's disease.[20]

The table below summarizes these primary hypotheses.

| Target Class | Specific Examples | Rationale | Therapeutic Area |

| Protein Kinases | JAK1, JAK2, JAK3, TYK2 | 4-aminopyrazole is a known JAK inhibitor scaffold.[9] | Inflammation, Oncology |

| CDK2, CDK4, CDK6 | Pyrazole amines show potent CDK inhibition.[15][16] | Oncology | |

| EGFR, VEGFR2, MET | Pyrazoles are versatile RTK inhibitor cores.[4] | Oncology | |

| Inflammatory Enzymes | COX-1, COX-2 | Pyrazole is the core of Celecoxib.[6] | Inflammation, Pain |

| 5-LOX, 12-LOX | Thiophene and pyrazole derivatives can inhibit LOX.[8] | Inflammation | |

| Neurological Targets | AChE, BChE | Pyrazoline derivatives show cholinesterase inhibition.[21] | Alzheimer's Disease |

| MAO-A, MAO-B | Pyrazoline derivatives can inhibit MAO enzymes.[20] | Parkinson's, Depression |

Experimental Workflows for Target Identification and Validation

A tiered approach, beginning with broad, unbiased screening and progressing to focused, hypothesis-driven validation, is the most efficient strategy.

Tier 1: Broad, Unbiased Kinase Profiling

The first step is to assess the compound's activity across a wide range of protein kinases to identify initial hits and understand its selectivity profile.

-

Compound Preparation: Solubilize 1-ethyl-N-(thiophen-2-ylmethyl)-1H-pyrazol-4-amine in 100% DMSO to create a 10 mM stock solution.

-

Assay Execution: Submit the compound to a commercial kinase screening service (e.g., Eurofins DiscoverX, Reaction Biology).

-

Primary Screen: A single-point screen at a concentration of 1 µM or 10 µM against a panel of >400 human kinases. The assay typically measures residual kinase activity via ATP consumption or substrate phosphorylation.

-

Data Analysis: Results are expressed as Percent Inhibition relative to a vehicle (DMSO) control. A common hit threshold is >50% or >75% inhibition.

-

-

Follow-up Assay: For any confirmed hits from the primary screen, perform a dose-response analysis to determine the half-maximal inhibitory concentration (IC50).

-

Procedure: A 10-point, 3-fold serial dilution is typically performed, starting from a top concentration of 10 µM.

-

Data Fitting: The resulting data are fitted to a four-parameter logistic curve to calculate the IC50 value.

-

Scientist's Note: Starting with a broad kinase panel is a cost-effective and unbiased method to rapidly identify potential targets that might not have been predicted. It also provides an early indication of selectivity, which is a critical parameter for a successful therapeutic candidate.

Caption: Workflow for kinase target identification and validation.

Tier 2: Focused Enzyme Inhibition Assays (COX/LOX)

Concurrently with kinase screening, focused assays should be run to test the inflammation hypothesis.

-

Assay Kits: Utilize commercially available, validated assay kits (e.g., from Cayman Chemical, BPS Bioscience). These kits typically measure the peroxidase activity of COX or the production of leukotrienes by LOX.

-

Enzymes: Use purified, recombinant human COX-1, COX-2, and 5-LOX enzymes.

-

IC50 Determination:

-

Prepare a series of dilutions of the test compound in assay buffer (typically 8-12 concentrations).

-

Pre-incubate the enzyme with the test compound or vehicle (DMSO) for a specified time (e.g., 15 minutes at 37°C). This step is crucial for inhibitors that may be time-dependent.

-

Initiate the reaction by adding the substrate (arachidonic acid).

-

Incubate for the recommended time (e.g., 10 minutes).

-

Stop the reaction and measure the product formation using a spectrophotometer or fluorometer according to the kit's instructions.

-

-

Controls:

-

Data Analysis: Calculate IC50 values as described for the kinase assays. Determine the COX-2 selectivity index (SI = IC50 COX-1 / IC50 COX-2). A higher SI value indicates greater selectivity for COX-2.

Tier 3: Cellular Target Engagement and Functional Assays

Once potent in vitro hits are identified, it is essential to confirm that the compound can engage its target in a cellular context and elicit a biological response.

This protocol assumes a kinase has been identified as a primary target (e.g., JAK2).

-

Cell Line Selection: Choose a cell line where the target pathway is active (e.g., HEL cells, which have a constitutively active JAK2 mutation).[9]

-

Cell Treatment: Plate cells and allow them to adhere. Treat with various concentrations of the test compound for a set period (e.g., 2-4 hours).

-

Stimulation (if required): If the pathway is not constitutively active, stimulate with an appropriate ligand (e.g., IL-6 or IFNγ to activate JAK/STAT signaling) for a short period (e.g., 15-30 minutes).

-

Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate 20-30 µg of protein lysate on a polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane (e.g., with 5% BSA or non-fat milk).

-

Incubate overnight at 4°C with a primary antibody specific to the phosphorylated form of the target's substrate (e.g., anti-phospho-STAT3).

-

Wash and incubate with an HRP-conjugated secondary antibody.

-

Detect signal using an ECL substrate and an imaging system.

-

-

Loading Control: Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-STAT3) and a housekeeping protein (e.g., anti-GAPDH) to ensure equal loading.

Scientist's Note: Observing a dose-dependent decrease in the phosphorylation of a direct downstream substrate is strong evidence of target engagement in a cellular environment. This is a critical validation step that bridges the gap between a biochemical assay and a physiological effect.

Sources

- 1. cognizancejournal.com [cognizancejournal.com]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. From Lab to Target: Pyrazole, Pyrazoline and Fused Pyrazole Derivatives as Receptor Tyrosine Kinase Inhibitors in Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. ijpsjournal.com [ijpsjournal.com]

- 7. mdpi.com [mdpi.com]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rroij.com [rroij.com]

- 11. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 12. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Discovery of N,4-Di(1 H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation | MDPI [mdpi.com]

- 17. srrjournals.com [srrjournals.com]

- 18. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]

- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 20. researchgate.net [researchgate.net]

- 21. Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 22. benthamscience.com [benthamscience.com]

structure-activity relationship of thiophene-containing pyrazoles

Rational Design and Structure-Activity Relationship (SAR) of Thiophene-Containing Pyrazoles: A Technical Guide

Introduction: The Pharmacophoric Synergy of Pyrazole and Thiophene The fusion of pyrazole and thiophene rings represents a privileged scaffold in modern medicinal chemistry. The pyrazole nucleus acts as an excellent hydrogen-bond donor/acceptor, frequently serving as a hinge-binding motif in the ATP pocket of kinases. Conversely, the thiophene ring provides a bioisosteric replacement for phenyl groups, offering distinct electronic orthogonality, enhanced lipophilicity, and improved metabolic stability. This guide explores the structure-activity relationship (SAR) logic dictating the efficacy of these hybrids across oncology, neurology, and infectious diseases.

SAR Landscapes Across Therapeutic Domains

1.1. Oncology: Multi-Targeted Kinase Inhibition In the context of cancer therapy, pyrazole-thiophene hybrids have emerged as potent inhibitors of receptor tyrosine kinases, particularly EGFR (wild-type and T790M mutant) and VEGFR-2 (1).

-

Mechanistic Rationale: The nitrogen atoms of the pyrazole core form critical hydrogen bonds with the hinge region of the kinase domain, acting as an ATP-competitive inhibitor. The thiophene moiety extends into the hydrophobic pocket, stabilizing the inactive conformation of the kinase.

-

SAR Logic: The introduction of electron-donating substituents on the aromatic rings attached to the pyrazole-thiophene core significantly enhances cytotoxicity. For instance, specific hybrids have demonstrated IC50 values as low as 6.57 µM against MCF-7 breast cancer cell lines, inducing G0/G1 cell cycle arrest and apoptosis (2).

Mechanism of action: Pyrazole-thiophene hybrids acting as ATP-competitive kinase inhibitors.

1.2. Neurology & Metabolism: CB1 Receptor Antagonism The 1,5-diarylpyrazole motif is famously found in rimonabant, a potent CB1 receptor antagonist. Replacing the C-5 phenyl ring with a thiophene ring yields bioisosteres that maintain high CB1 affinity while allowing precise tuning of pharmacokinetic properties (3).

-

SAR Logic: Incorporating a 4-cyano group on the pyrazole ring increases the CB1/CB2 selectivity profile. Furthermore, adding lipophilic moieties at the 5'-position of the thiophene ring enhances interaction with the CB1 binding site. To avoid CNS-related adverse effects, researchers have successfully designed peripherally restricted CB1 ligands by lowering the LogP (< 4) and increasing the Topological Polar Surface Area (TPSA > 90) of the pyrazole-thiophene scaffold ().

1.3. Infectious Disease: Dual DNA Gyrase and DHFR Inhibition Thiophene-containing pyrazoles also exhibit broad-spectrum antimicrobial properties. Recent studies highlight their role as dual inhibitors of DNA gyrase and dihydrofolate reductase (DHFR) in multidrug-resistant (MDR) pathogens.

-

SAR Logic: The inclusion of a thiazol-4-one moiety linked to the pyrazole-thiophene core significantly boosts bactericidal activity. These derivatives show non-cytotoxicity to mammalian cells (IC50 > 60 µM) while maintaining potent antimicrobial efficacy. Notably, these compounds are stable under gamma radiosterilization (up to 10.0 kGy), making them highly viable for clinical translation (4).

Quantitative SAR Data Summary

The following table synthesizes the quantitative performance of various pyrazole-thiophene substitutions across different biological targets to aid in comparative analysis.

| Compound Class | Target / Assay | Key Substitutions | Activity (IC50 / Ki) | Mechanism / Notes |

| Pyrazole-Thiophene Hybrid | MCF-7 (Breast Cancer) | Electron-donating groups on aromatic ring | 6.57 - 10.36 µM | Induces G0/G1 cell cycle arrest |

| Pyrazole-Thiophene Hybrid | EGFR (Wild-type & T790M) | Thiophene linkage | ~16.25 µg/mL | ATP-competitive hinge binding |

| 4-Cyano-5-thiophenyl-pyrazole | CB1 Receptor | 4-Cyano, 5-Thiophenyl | Single-digit nM (Ki) | Peripherally restricted (high TPSA) |

| Pyrazole-Thiazolone-Thiophene | DNA Gyrase / DHFR | Thiophene-3-carboxylate | 0.52 - 31.64 µM | Dual inhibition, bactericidal |

Experimental Methodologies: Self-Validating Synthesis Protocols

To synthesize these complex heterocycles, a highly controlled, step-by-step methodology is required. The following protocol details a microwave-assisted cyclocondensation approach, chosen specifically to overcome the thermodynamic sinks associated with traditional heating.

Step 1: Friedel-Crafts Acylation (Electrophile Generation)

-

Procedure: React thiophene with an acyl chloride (e.g., 3-chloropropionyl chloride) using anhydrous AlCl3 as a Lewis acid catalyst in dry dichloromethane (DCM) at 0°C.

-

Causality: AlCl3 coordinates with the chlorine atom, generating a highly reactive acylium ion. The electron-rich thiophene ring attacks this electrophile. Regioselectivity is strictly dictated by the superior resonance stabilization of the Wheland intermediate at the C2 (alpha) position compared to the C3 position (5).

-

Self-Validation: Quench the reaction with ice-water, extract the organic layer, and perform 13C NMR. The successful formation of the intermediate is confirmed by the presence of a distinct carbonyl carbon signal at approximately 190 ppm. Proceed only if this signal is present, as unreacted thiophene will disrupt subsequent steps.

Step 2: Claisen-Schmidt Condensation

-

Procedure: React the resulting acetylthiophene intermediate with a substituted benzaldehyde in absolute ethanol, utilizing 10% w/v NaOH as a base catalyst at room temperature.

-

Causality: The base deprotonates the alpha-carbon of the ketone, forming an enolate that attacks the benzaldehyde. Subsequent dehydration yields an alpha,beta-unsaturated ketone (chalcone). This establishes the critical 3-carbon spacer required for the formation of the 5-membered pyrazole ring.

Step 3: Microwave-Assisted Cyclocondensation

-

Procedure: Combine the chalcone with a hydrazine derivative (e.g., phenylhydrazine) in ethanol. Subject the mixture to microwave irradiation (150 W, 80°C) for 10-15 minutes.

-

Causality: Microwave irradiation provides rapid, uniform dielectric heating. This kinetically drives the Michael addition of the hydrazine nitrogen to the beta-carbon of the chalcone, followed by rapid intramolecular ring closure and dehydration. This avoids the formation of stable, uncyclized hydrazone side-products common in conventional refluxing.

-

Self-Validation: Analyze the purified product via 1H NMR. The definitive proof of successful pyrazole cyclization is the appearance of the pyrazole C4-H proton as a distinct singlet (or doublet depending on substitution) in the 6.6 - 7.0 ppm range. The complete disappearance of the chalcone alkene doublets (typically ~7.5-7.8 ppm, J=16 Hz) validates 100% conversion.

Step-by-step synthetic workflow and self-validation logic for pyrazole-thiophene hybrids.

References

- Development of new pyrazole–thiophene hybrids: synthesis, anticancer assessment, and molecular docking insights. PMC.

- Design, synthesis, and anticancer evaluation of novel pyrazole–thiophene hybrid derivatives as multitarget inhibitors of wild EGFR, mutant (T790M) EGFR, and VEGFR-2. PMC.

- Tricyclic Pyrazole-Based Compounds as Useful Scaffolds for Cannabinoid CB1/CB2 Receptor Interaction. PMC.

- RSC Advances: Conditions for the synthesis of 5-thiophene-pyrazole. RSC.

- In Vitro Antimicrobial Evaluation, Single-Point Resistance Study, and Radiosterilization of Novel Pyrazole Incorporating Thiazol-4-one/Thiophene Derivatives as Dual DNA Gyrase and DHFR Inhibitors against MDR Pathogens. PMC.

- 3-Chloro-1-(thiophen-2-yl)propan-1-one | 40570-64-7. Benchchem.

Sources

- 1. Development of new pyrazole–thiophene hybrids: synthesis, anticancer assessment, and molecular docking insights - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and anticancer evaluation of novel pyrazole–thiophene hybrid derivatives as multitarget inhibitors of wild EGFR, mutant (T790M) EGFR, and VEGFR-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tricyclic Pyrazole-Based Compounds as Useful Scaffolds for Cannabinoid CB1/CB2 Receptor Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In Vitro Antimicrobial Evaluation, Single-Point Resistance Study, and Radiosterilization of Novel Pyrazole Incorporating Thiazol-4-one/Thiophene Derivatives as Dual DNA Gyrase and DHFR Inhibitors against MDR Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for 1-ethyl-N-(thiophen-2-ylmethyl)-1H-pyrazol-4-amine in Drug Discovery

A Senior Application Scientist's Guide to Investigating a Novel Pyrazole Derivative

Introduction: Unveiling the Potential of a Novel Heterocyclic Scaffold

The confluence of pyrazole and thiophene moieties in a single molecular entity, 1-ethyl-N-(thiophen-2-ylmethyl)-1H-pyrazol-4-amine, presents a compelling starting point for drug discovery endeavors. The pyrazole ring is a well-established pharmacophore present in numerous FDA-approved drugs, exhibiting a wide spectrum of biological activities including anti-inflammatory, analgesic, anticancer, and antiviral properties.[1][2][3][4][5][6] Similarly, thiophene derivatives are recognized for their diverse pharmacological profiles, contributing to antimicrobial, anti-inflammatory, and antitumor effects, often enhancing the pharmacokinetic and pharmacodynamic properties of drug candidates.[1][7]

This guide provides a comprehensive framework for the initial characterization and evaluation of 1-ethyl-N-(thiophen-2-ylmethyl)-1H-pyrazol-4-amine. We will operate under the hypothesis that this compound is a potential kinase inhibitor, a common therapeutic target for pyrazole-containing molecules.[6] The protocols detailed herein are designed to rigorously assess its biochemical and cellular activity, offering a roadmap for researchers in medicinal chemistry and pharmacology.

PART 1: Synthesis and Characterization

A plausible synthetic route for 1-ethyl-N-(thiophen-2-ylmethyl)-1H-pyrazol-4-amine can be conceptualized based on established methodologies for the synthesis of substituted pyrazoles. A potential pathway involves the initial construction of the pyrazole core, followed by functionalization.

Caption: Proposed synthetic workflow for 1-ethyl-N-(thiophen-2-ylmethyl)-1H-pyrazol-4-amine.

Protocol 1: Synthesis via Reductive Amination

-

Reaction Setup: To a solution of 1-ethyl-1H-pyrazol-4-amine (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add thiophene-2-carbaldehyde (1.1 equivalents).

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding imine intermediate.

-

Reduction: Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)3, 1.5 equivalents), portion-wise to the reaction mixture.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 1-ethyl-N-(thiophen-2-ylmethyl)-1H-pyrazol-4-amine.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

PART 2: Application in Kinase Inhibition Assays

Given the prevalence of pyrazole scaffolds in kinase inhibitors, a primary application for this compound is its evaluation against a panel of protein kinases.[8][9]

Biochemical Evaluation: Direct Enzyme Inhibition

Luminescence-based kinase assays are robust methods for determining direct enzyme inhibition by measuring ATP depletion.[10] The ADP-Glo™ Kinase Assay is a suitable platform for this purpose.

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™)

-

Kinase Reaction:

-

Prepare a reaction mixture containing the kinase of interest, its specific substrate, and ATP in a suitable kinase buffer.

-

Add varying concentrations of 1-ethyl-N-(thiophen-2-ylmethyl)-1H-pyrazol-4-amine (e.g., from 1 nM to 100 µM) to the reaction wells of a 384-well plate. Include appropriate controls (no inhibitor and no enzyme).

-

Initiate the kinase reaction by adding the enzyme and incubate at the optimal temperature (typically 30°C) for a predetermined time (e.g., 60 minutes).

-

-

ADP Detection:

-

Stop the kinase reaction and measure the amount of ADP produced by adding the ADP-Glo™ Reagent. This reagent depletes the remaining ATP.

-

Add the Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase-luciferin reaction, producing a luminescent signal.

-

-

Data Analysis:

-

Measure the luminescence using a plate reader. The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

-

Calculate the percent inhibition for each concentration of the test compound relative to the controls.

-

Determine the IC50 value by fitting the dose-response data to a suitable model using graphing software.

-

Caption: Workflow for in vitro kinase inhibition assay.

Cell-Based Evaluation: Target Engagement and Functional Outcomes

Cell-based assays are crucial for confirming that a compound can penetrate the cell membrane and inhibit its target in a physiological context.[8][9][11]

Protocol 3: Cellular Phosphorylation Assay

This assay quantifies the phosphorylation of a specific downstream substrate of the target kinase.[11]

-

Cell Culture and Treatment:

-

Plate cells known to express the target kinase in a 96-well plate and grow to a suitable confluency.

-

Starve the cells of serum for a defined period if necessary to reduce basal signaling.

-

Treat the cells with various concentrations of 1-ethyl-N-(thiophen-2-ylmethyl)-1H-pyrazol-4-amine for a specified time (e.g., 2 hours).

-

-

Cell Lysis and Protein Quantification:

-

Lyse the cells and determine the total protein concentration of each lysate.

-

-

Phospho-Substrate Detection:

-

Use a phospho-specific antibody-based detection method, such as a sandwich ELISA or Western blotting, to quantify the level of the phosphorylated substrate.

-

-

Data Analysis:

-

Normalize the phospho-substrate signal to the total protein concentration.

-

Calculate the percent inhibition of phosphorylation at each compound concentration relative to the vehicle control.

-

Determine the IC50 value from the dose-response curve.

-

Protocol 4: Cell Proliferation Assay (e.g., Ba/F3 System)

For kinases that are oncogenic drivers, their inhibition will lead to cell death in engineered cell lines dependent on the kinase for survival, such as the Ba/F3 cell line.[9][11]

-

Cell Seeding: Seed Ba/F3 cells engineered to express the target kinase in a 96-well plate in IL-3-free media.

-

Compound Treatment: Add a range of concentrations of 1-ethyl-N-(thiophen-2-ylmethyl)-1H-pyrazol-4-amine to the wells.

-

Incubation: Incubate the plates for 48-72 hours.

-

Viability Assessment: Measure cell viability using a reagent such as CellTiter-Glo® Luminescent Cell Viability Assay or by MTT assay.

-

Data Analysis: Plot the cell viability against the compound concentration to determine the GI50 (concentration for 50% growth inhibition).

PART 3: Evaluation of Anticancer and Anti-inflammatory Potential

The pyrazole and thiophene scaffolds are also associated with anticancer and anti-inflammatory activities.[7][12][13][14]

Protocol 5: MTT Assay for Cytotoxicity

-

Cell Plating: Seed cancer cell lines (e.g., HeLa, 4T1) in a 96-well plate and allow them to adhere overnight.[15][16]

-

Compound Incubation: Treat the cells with serial dilutions of 1-ethyl-N-(thiophen-2-ylmethyl)-1H-pyrazol-4-amine for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Determination: Calculate the IC50 value, which represents the concentration of the compound that inhibits cell growth by 50%.

PART 4: In Silico and Preliminary Pharmacokinetic Profiling

Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial for its development.[17][18][19][20]

In Silico ADME Prediction: Utilize computational tools and web-based servers to predict key pharmacokinetic properties based on the chemical structure of 1-ethyl-N-(thiophen-2-ylmethyl)-1H-pyrazol-4-amine.[18] Parameters to assess include:

-

Lipophilicity (LogP)

-

Aqueous solubility

-

Plasma protein binding

-

Blood-brain barrier penetration

-

Potential for metabolism by cytochrome P450 enzymes